Methyl 2-hydroxy-4-phenylbut-3-enoate
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Overview
Description
Methyl 2-hydroxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-hydroxy-4-phenylbut-3-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a phenyl group attached to a butenoate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of 1-phenylprop-2-en-1-ol with methyl acrylate under specific conditions . Another method includes the use of iodine as a catalyst to facilitate the reaction between electron-rich aromatic aldehydes and pyruvates . These reactions typically require controlled temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-4-phenylbut-3-enoic acid, while reduction can produce 2-hydroxy-4-phenylbutanol.
Scientific Research Applications
Methyl 2-hydroxy-4-phenylbut-3-enoate has several applications in scientific research:
Industry: It is used in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can form adducts with coenzyme A (CoA), inhibiting enzymes like MenB in the menaquinone biosynthesis pathway . This inhibition disrupts essential metabolic processes in bacteria, leading to their death. The compound’s structure allows it to interact with active sites of enzymes, blocking their function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: This compound shares a similar backbone but differs in the presence of a keto group instead of a hydroxyl group.
Methyl 2-oxo-4-phenylbut-3-enoate: Another related compound with an oxo group at the 2-position.
Uniqueness
Methyl 2-hydroxy-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and a bioactive molecule in medicinal research.
Biological Activity
Methyl 2-hydroxy-4-phenylbut-3-enoate, also known as methyl 2-oxo-4-phenylbut-3-enoate, exhibits a range of biological activities that have garnered significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, which contributes to its biological reactivity. The compound contains an α,β-unsaturated carbonyl system that can engage in electrophilic interactions with biological targets, enhancing its potential as a pharmacological agent.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity, particularly against certain strains of bacteria. It has been studied for its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MSSA) | 0.35 |
Staphylococcus aureus (MRSA) | 0.75 |
Escherichia coli | 1.0 |
The compound's mechanism of action involves the formation of adducts with coenzyme A (CoA), leading to the inhibition of MenB in the menaquinone biosynthesis pathway. This pathway is essential for bacterial respiration, particularly in Gram-positive bacteria like Staphylococcus aureus .
2. Analgesic Properties
In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties. Studies suggest that it may interact with pain pathways, providing potential benefits in pain management.
Case Studies and Research Findings
Case Study: Antibacterial Efficacy Against MRSA
In a study examining the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), it was found to significantly reduce bacterial load in infected mouse models. The compound demonstrated a dose-dependent effect, increasing survival rates in systemic infection scenarios .
Mechanism Exploration
Further investigations into the compound's mechanism revealed that it inhibits MenB by forming a stable adduct with CoA, which disrupts the menaquinone synthesis critical for bacterial survival. This interaction was quantified with a dissociation constant Kd value of approximately 2 µM, indicating a strong affinity for the target enzyme .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl (E)-2-hydroxy-4-phenylbut-3-enoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+ |
InChI Key |
XVWDLSYYNQHVGI-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C(/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
COC(=O)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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